N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide is a complex organic compound that features a benzodioxin ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and thiophene intermediates, followed by their coupling through an ethanediamide linkage. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reagents to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzodioxin or thiophene rings.
Substitution: Functional groups on the benzodioxin or thiophene rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups to the benzodioxin or thiophene rings.
Scientific Research Applications
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-benzo(1,4)dioxin-2-yl)-pyridine: A compound with a similar benzodioxin structure.
Thiophene derivatives: Compounds containing the thiophene ring, which may exhibit similar chemical properties.
Uniqueness
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide is unique due to its combination of benzodioxin and thiophene rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-7-4-13(14-5-10-27-12-14)3-6-20-18(23)19(24)21-15-1-2-16-17(11-15)26-9-8-25-16/h1-2,5,10-13,22H,3-4,6-9H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZIJZXTTGJYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(CCO)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.